

Spectroscopic analysis (NMR, Mass Spectrometry) of Feglymycin for structure confirmation

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Compound of Interest

Compound Name: *Feglymycin*

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Unveiling the Molecular Architecture of Feglymycin: A Spectroscopic Approach

A definitive guide to the structural confirmation of the potent antiviral and antibacterial agent, **Feglymycin**, through advanced spectroscopic techniques. This report details the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to elucidate its complex peptide structure, offering a comparative analysis with the well-characterized antibiotic, Teixobactin.

In the quest for novel therapeutics to combat drug-resistant pathogens and viral threats, a thorough understanding of a candidate molecule's structure is paramount. **Feglymycin**, a peptide antibiotic, has demonstrated significant antiviral activity against HIV and antibacterial action against methicillin-resistant *Staphylococcus aureus* (MRSA).^{[1][2]} Its intricate structure, composed of 13 amino acids including non-proteinogenic 3-hydroxyphenylglycine and 3,5-dihydroxyphenylglycine residues, necessitates a multi-faceted analytical approach for unambiguous confirmation.^[3] This guide provides an in-depth comparison of the spectroscopic data that underpins the structural elucidation of **Feglymycin**, with comparative data from Teixobactin, another complex peptide antibiotic, to highlight the power of these techniques.

Mass Spectrometry: Deciphering the Elemental Composition and Sequence

High-resolution mass spectrometry (HR-MS) is a cornerstone in the initial characterization of novel compounds. For **Feglymycin**, HR-MS analysis established a molecular weight of 1900.90 g/mol, corresponding to the molecular formula $C_{95}H_{97}N_{13}O_{30}$.^[3] This foundational data provides the elemental blueprint from which the structural puzzle is assembled. Further fragmentation analysis using tandem mass spectrometry (MS/MS) confirms the amino acid sequence of the linear peptide, corroborating the sequence determined by NMR spectroscopy.^[3]

In a comparative context, the discovery of Teixobactin involved the identification of a compound with a molecular mass of 1,242 Da, which was not found in existing databases.^[4] This initial mass determination was the first step in its journey to structural elucidation.

Compound	Molecular Formula	Molecular Weight (g/mol)	Mass Spectrometry Method
Feglymycin	$C_{95}H_{97}N_{13}O_{30}$	1900.90	HR-MS, MS/MS
Teixobactin	$C_{58}H_{95}N_{15}O_{15}$	1242	Mass Spectrometry

Table 1: Comparative Mass Spectrometry Data for **Feglymycin** and Teixobactin.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

While mass spectrometry provides the overall formula and sequence, NMR spectroscopy offers a detailed view of the atomic connectivity and stereochemistry of the molecule. A suite of 1D and 2D NMR experiments, including 1H NMR, ^{13}C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to piece together the molecular structure.

The structure of **Feglymycin** was determined by 1H and ^{13}C NMR spectroscopy.^[3] Although specific chemical shift data for **Feglymycin** is not publicly available in comprehensive tables, the process of its structural elucidation would have followed a standard workflow. For illustrative

purposes, a similar workflow is detailed for Teixobactin, for which more extensive NMR data is accessible. The analysis of Teixobactin's structure was based on ^1H , ^{13}C , COSY, HSQC, and HMBC NMR spectra.[4]

NMR Experiment	Purpose	Information Gained for Structure Elucidation
^1H NMR	Identifies proton environments.	Reveals the number and type of protons, their chemical environment, and neighboring protons through spin-spin coupling.
^{13}C NMR	Identifies carbon environments.	Determines the number and type of carbon atoms in the molecule.
COSY	Correlates coupled protons.	Establishes proton-proton connectivities within a spin system, helping to identify amino acid side chains.
HSQC	Correlates protons to directly attached carbons.	Links protons to their corresponding carbon atoms, aiding in the assignment of ^{13}C signals.
HMBC	Correlates protons to carbons over 2-3 bonds.	Establishes long-range proton-carbon connectivities, crucial for linking different amino acid fragments and determining the overall peptide sequence.

Table 2: Role of Different NMR Experiments in Peptide Structure Elucidation.

Experimental Protocols

The successful application of these spectroscopic techniques relies on meticulous experimental procedures.

Mass Spectrometry (General Protocol):

- **Sample Preparation:** A purified sample of the antibiotic is dissolved in a suitable solvent, often a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.
- **Infusion and Ionization:** The sample solution is introduced into the mass spectrometer, typically using electrospray ionization (ESI), which is a soft ionization technique suitable for large molecules like peptides.
- **Mass Analysis:** The ions are guided into the mass analyzer (e.g., time-of-flight or Orbitrap) where their mass-to-charge ratio (m/z) is measured with high accuracy.
- **Fragmentation (for MS/MS):** For sequencing, precursor ions corresponding to the protonated molecule are selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides information about the amino acid sequence.

NMR Spectroscopy (General Protocol):

- **Sample Preparation:** A few milligrams of the purified antibiotic are dissolved in a deuterated solvent (e.g., DMSO- d_6 or D_2O) to minimize solvent signals in the 1H NMR spectrum.
- **Data Acquisition:** The sample is placed in a high-field NMR spectrometer (e.g., 500 MHz or higher). A series of 1D and 2D NMR experiments are performed.
- **Data Processing:** The raw data (Free Induction Decay) is Fourier transformed to obtain the NMR spectra.
- **Spectral Analysis:** The chemical shifts, coupling constants, and cross-peaks in the various spectra are analyzed to assign all proton and carbon signals and to establish the connectivity of the molecule.

Visualizing the Workflow

The logical flow of experiments in confirming a molecular structure is critical. The following diagram illustrates the general workflow for the spectroscopic analysis of a novel peptide

antibiotic like **Feglymycin**.

Workflow for Spectroscopic Structure Confirmation of Feglymycin



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